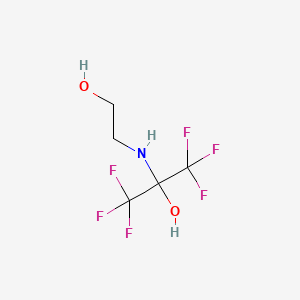
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol is a fluorinated organic compound with a unique structure that includes six fluorine atoms, a hydroxyethyl group, and an amino group. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol typically involves the reaction of hexafluoroacetone with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyethyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexafluoroacetone derivatives.
Reduction: Production of hexafluoroisopropanol derivatives.
Substitution: Generation of various substituted fluorinated compounds.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyethyl and amino groups facilitate binding to specific sites on enzymes and proteins, modulating their activity. The fluorine atoms contribute to the compound’s stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)(methyl)amino)-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)phenylpropan-2-ol
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol stands out due to its unique combination of fluorine atoms, hydroxyethyl group, and amino group. This structure imparts exceptional thermal stability and resistance to chemical degradation, making it more versatile and durable compared to similar compounds.
Properties
CAS No. |
30184-89-5 |
|---|---|
Molecular Formula |
C5H7F6NO2 |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C5H7F6NO2/c6-4(7,8)3(14,5(9,10)11)12-1-2-13/h12-14H,1-2H2 |
InChI Key |
HOAZZPXYRQORAE-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















